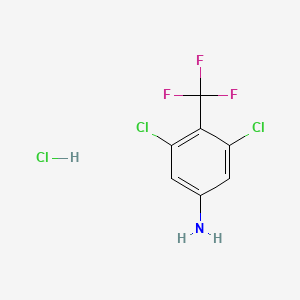

3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride

Description

Properties

IUPAC Name |

3,5-dichloro-4-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N.ClH/c8-4-1-3(13)2-5(9)6(4)7(10,11)12;/h1-2H,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHOOXPXZLCDQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride typically involves the following steps:

Nitration: The starting material, 3,5-dichloroaniline, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amine group, forming 3,5-dichloro-4-aminobenzene.

Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity 3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The aniline group can be oxidized to form corresponding nitroso or nitro compounds, while reduction can lead to the formation of amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution Products: Various substituted anilines.

Oxidation Products: Nitro and nitroso derivatives.

Reduction Products: Amines.

Coupling Products: Biaryl compounds.

Scientific Research Applications

Pharmaceutical Intermediates

3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals:

- Anticancer Agents : It is utilized in the preparation of compounds that exhibit anti-cancer properties, such as Xarelto (rivaroxaban), which is used for thromboembolic disorders .

- Insecticides : The compound is a precursor to pyrazole-type insecticides like Fipronil, which are effective against a wide range of pests .

Agrochemicals

The compound plays a crucial role in the development of agrochemicals:

- Pesticides : As an intermediate for synthesizing fluoro-containing pesticides, it contributes to the efficacy and stability of agricultural products .

Material Science

In material science, 3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride is involved in:

- Polymer Chemistry : It acts as a building block for synthesizing specialty polymers with enhanced thermal and chemical resistance properties .

Case Study 1: Synthesis of Pyrazole Derivatives

A study reported the design and synthesis of novel pyrazole derivatives using 3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride as a key starting material. The synthesized compounds exhibited significant antimicrobial activity against various strains, showcasing the compound's potential in drug development .

Case Study 2: Environmental Impact Assessment

Research highlighted the environmental benefits of synthesizing 3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride through methods that minimize waste generation. The recovery processes for ammonia during synthesis were emphasized as crucial for reducing environmental contamination .

Data Table: Comparison of Synthesis Methods

| Synthesis Method | Yield (%) | Environmental Impact | Complexity Level |

|---|---|---|---|

| Nitration followed by reduction | Variable | Moderate | High |

| Ammoniation of chlorobenzotrifluoride | Up to 84% | Low | Moderate |

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Key isomers of the compound differ in the placement of chlorine and trifluoromethyl groups, leading to distinct physicochemical and biological properties:

Key Observations :

Functional Group Variations

Ether-Linked Derivatives

Compound 17c (3,5-Dichloro-4-(2-(diethylamino)ethoxy)-N-(2-nitro-4-(trifluoromethyl)phenyl)aniline) incorporates an ethoxy-diethylamine side chain. This modification enhances solubility in polar solvents compared to the hydrochloride salt of the parent compound .

Hydrazine Derivatives

(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride (CAS: 3107-33-3) shares structural similarity but replaces the aniline group with hydrazine. This derivative shows 85% structural similarity to the target compound but is more reactive in diazonium salt formation .

Physicochemical Properties

Trends :

- Lipophilicity: Bis-CF₃ analogs (LogP = 3.8) are more lipophilic than mono-CF₃ derivatives, impacting membrane permeability in drug design .

- Thermal Stability : 2,4-Dichloro-3-(trifluoromethyl)aniline exhibits superior stability up to 250°C, attributed to reduced steric strain .

Biological Activity

3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride is a compound with significant biological activity, primarily explored for its antimicrobial and anticancer properties. This article delves into the biological effects of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula for 3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride is C7H5Cl2F3N·HCl. The presence of the trifluoromethyl group enhances its lipophilicity and biological potency.

Antimicrobial Activity

Research indicates that 3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride exhibits broad-spectrum antimicrobial activity .

- Minimum Inhibitory Concentrations (MICs) :

- Against Staphylococcus aureus: MIC values ranged from 0.070 to 8.95 μM.

- Against Enterococcus faecalis: MIC values ranged from 4.66 to 35.8 μM.

These findings suggest that the compound is effective against both gram-positive and gram-negative bacteria, comparable to standard antibiotics like ampicillin and isoniazid .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines.

- In Vitro Studies :

The mechanism underlying the anticancer activity appears to involve:

- Inhibition of DNA replication.

- Induction of apoptosis and autophagy.

- Modulation of cell attachment through focal adhesion kinase (FAK) signaling pathways .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

-

Staphylococcus aureus Inhibition :

A study demonstrated that compounds similar to 3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride inhibited the respiratory chain of S. aureus by over 94% at twice the MIC , suggesting a novel mechanism unrelated to traditional antibiotic pathways . -

Cancer Cell Line Studies :

In a comparative study, it was found that derivatives of this compound were able to significantly reduce cell viability in cancerous cell lines while showing minimal toxicity towards normal cells .

Research Findings Summary

The following table summarizes key findings related to the biological activity of 3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride:

Q & A

Basic: What are the standard synthetic routes for preparing 3,5-dichloro-4-(trifluoromethyl)aniline hydrochloride, and what conditions optimize yield?

Methodological Answer:

A common route involves deprotection of a tert-butyl carbamate intermediate using HCl in 1,4-dioxane. For example, stirring the precursor with 4 N HCl/dioxane (1:3 molar ratio) at room temperature overnight, followed by concentration and recrystallization with ether/hexane (1:3) yields the hydrochloride salt (82% yield) . Key parameters include reaction time (12–24 hours), stoichiometric HCl excess, and inert atmosphere to prevent side reactions. Purity is confirmed via LCMS (m/z 236 [M+H]⁺) and HPLC retention time (0.83 minutes under SQD-AA05 conditions) .

Basic: Which analytical techniques are critical for characterizing 3,5-dichloro-4-(trifluoromethyl)aniline hydrochloride?

Methodological Answer:

- LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 236 [M+H]⁺) and purity (>95%) under gradient elution conditions .

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies aromatic protons (δ 7.2–7.8 ppm) and amine hydrochloride signals (broad singlet at δ 5.5–6.0 ppm).

- Elemental Analysis : Validates Cl and F content (e.g., theoretical Cl: 30.8%, F: 24.7%) .

- XRD : Crystallinity assessment for salt formation confirmation .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory due to irritant properties .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced: How can researchers resolve contradictions in purity data between LCMS and elemental analysis?

Methodological Answer:

Discrepancies may arise from residual solvents or counterion variability. A stepwise approach includes:

Thermogravimetric Analysis (TGA) : Quantify solvent/water content (e.g., <0.5% w/w).

Ion Chromatography : Verify chloride content matches theoretical (e.g., 15.4% for HCl salt) .

Recrystallization Optimization : Test solvents like ethanol/water mixtures to remove impurities .

Cross-Validation : Compare NMR integration ratios (e.g., aromatic vs. amine protons) .

Advanced: How does substituting chlorine or trifluoromethyl groups impact the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

-

Electrophilicity : The -CF₃ group is electron-withdrawing, reducing nucleophilic aromatic substitution (SNAr) rates but enhancing Suzuki coupling efficiency with Pd catalysts .

-

Chlorine Position : 3,5-Dichloro substitution creates steric hindrance, requiring bulky ligands (e.g., XPhos) for Buchwald-Hartwig amination .

-

Data Table :

Substituent Position Reaction Type Yield (%) Conditions 4-CF₃, 3,5-Cl Suzuki Coupling 78 Pd(OAc)₂, K₂CO₃, DMF, 100°C 4-CF₃, 2,6-Cl SNAr 45 NaH, THF, 60°C

Advanced: What strategies mitigate hydrochloride salt instability during long-term storage?

Methodological Answer:

- Lyophilization : Freeze-drying under vacuum reduces hygroscopicity and extends shelf life (>24 months at -20°C) .

- Stability Screening : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor color change or LCMS degradation peaks .

- Alternative Salts : Compare mesylate or tosylate salts for improved crystallinity .

Advanced: How can reaction kinetics be modeled for scale-up synthesis of this compound?

Methodological Answer:

- Rate Law Determination : Use in situ IR to track tert-butyl carbamate deprotection, fitting data to a pseudo-first-order model (k = 0.12 h⁻¹ at 25°C) .

- DoE Optimization : Vary HCl concentration (3–5 eq.), temperature (20–40°C), and solvent (dioxane vs. THF) to maximize yield .

- Scale-Up Risks : Exothermic HCl addition requires jacketed reactors with controlled cooling to prevent thermal runaway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.